Cas no 20150-84-9 (6-methylquinolin-2-amine)
6-methylquinolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-methylquinolin-2-amine
- 6-METHYL-2-QUINAZOLINAMINE
- 2-Amino-6-methyl-chinaldin
- 2-amino-6-methylquinoline
- 6-METHYL-2-QUINOLINAMINE
- 6-METHYL-2-QUINOLINEAMINE
- 6-Methyl-quinolin-2-ylamine
- 2-Quinolinamine, 6-methyl-
- AM806345
- SCHEMBL7048523
- SY125766
- MFCD08235109
- 20150-84-9
- BDBM50154583
- AB43746
- CS-0281846
- W10173
- AKOS013465536
- CHEMBL361660
- DTXSID30431808
- AS-54795
- AC-14800
- EN300-318659
-
- MDL: MFCD08235109
- Inchi: 1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
- InChI Key: RQQLHRZJJNJFJR-UHFFFAOYSA-N
- SMILES: N1C(=CC=C2C=C(C)C=CC=12)N
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91000
- LogP: 2.70660
6-methylquinolin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223689-1g |
6-Methylquinolin-2-amine |
20150-84-9 | 95% | 1g |
$926 | 2021-08-04 | |
| abcr | AB487357-250 mg |
6-Methylquinolin-2-amine |
20150-84-9 | 250MG |
€389.60 | 2023-04-20 | ||
| abcr | AB487357-1 g |
6-Methylquinolin-2-amine |
20150-84-9 | 1g |
€725.60 | 2023-04-20 | ||
| Chemenu | CM223689-1g |
6-Methylquinolin-2-amine |
20150-84-9 | 95% | 1g |
$530 | 2023-01-02 | |
| eNovation Chemicals LLC | D763762-100mg |
2-Quinolinamine, 6-methyl- |
20150-84-9 | 95% | 100mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | D763762-250mg |
2-Quinolinamine, 6-methyl- |
20150-84-9 | 95% | 250mg |
$270 | 2024-06-07 | |
| Enamine | EN300-318659-0.05g |
6-methylquinolin-2-amine |
20150-84-9 | 0.05g |
$275.0 | 2023-09-05 | ||
| Enamine | EN300-318659-0.1g |
6-methylquinolin-2-amine |
20150-84-9 | 0.1g |
$288.0 | 2023-09-05 | ||
| Enamine | EN300-318659-0.25g |
6-methylquinolin-2-amine |
20150-84-9 | 0.25g |
$301.0 | 2023-09-05 | ||
| Enamine | EN300-318659-0.5g |
6-methylquinolin-2-amine |
20150-84-9 | 0.5g |
$315.0 | 2023-09-05 |
6-methylquinolin-2-amine Suppliers
6-methylquinolin-2-amine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 6-methylquinolin-2-amine
6-Methylquinolin-2-amine: An Overview of a Promising Compound (CAS No. 20150-84-9)
6-Methylquinolin-2-amine (CAS No. 20150-84-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research developments surrounding 6-methylquinolin-2-amine.
Chemical Structure and Properties
6-Methylquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring. The molecular formula of 6-methylquinolin-2-amine is C10H11N3, and its molecular weight is 173.21 g/mol. The compound features a quinoline ring with a methyl group at the 6-position and an amino group at the 2-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
The solubility of 6-methylquinolin-2-amine in water is limited, but it is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 135°C, and it has a characteristic yellow crystalline appearance. These properties are crucial for its handling and application in various experimental settings.
Biological Activities and Mechanisms of Action
6-Methylquinolin-2-amine has been studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties. Recent research has highlighted its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, studies have shown that 6-methylquinolin-2-amine can inhibit the replication of certain viruses by interfering with viral RNA synthesis. This makes it a promising candidate for the development of antiviral drugs.
In the realm of antibacterial activity, 6-methylquinolin-2-amine has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes. This broad-spectrum activity positions it as a potential lead compound for developing new antibiotics to combat multidrug-resistant bacteria.
In cancer research, 6-methylquinolin-2-amine has shown promise as an anticancer agent. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the PI3K/AKT pathway and the MAPK pathway. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. These findings suggest that 6-methylquinolin-2-amine could be developed into a novel anticancer drug with multiple mechanisms of action.
Clinical Applications and Research Developments
The potential clinical applications of 6-methylquinolin-2-amine are diverse and promising. In the context of antiviral therapy, ongoing clinical trials are evaluating its efficacy against viral infections such as influenza and hepatitis C. Preliminary results have been encouraging, with the compound showing significant antiviral activity without causing severe side effects.
In the field of antibacterial therapy, researchers are exploring the use of 6-methylquinolin-2-amine-based formulations to combat drug-resistant bacterial infections. Preclinical studies have demonstrated its effectiveness in reducing bacterial loads in infected tissues, making it a viable option for treating multidrug-resistant infections.
The anticancer potential of 6-methylquinolin-2-amine is also being actively investigated. Early-stage clinical trials are underway to assess its safety and efficacy in treating various types of cancer, including lung cancer, breast cancer, and colorectal cancer. Initial findings suggest that it may be particularly effective in combination with other anticancer agents to enhance therapeutic outcomes.
Synthesis and Production Methods
The synthesis of 6-methylquinolin-2-amine can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 6-methylquinoline with ammonia or an amine derivative under appropriate conditions. Another method involves the condensation of 2-chloroaniline with methyl acetoacetate followed by cyclization to form the quinoline ring.
The choice of synthesis method depends on factors such as yield, purity, cost-effectiveness, and scalability for industrial production. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing 6-methylquinolin-2-amine. These improvements are crucial for ensuring that the compound can be manufactured on a large scale while maintaining high quality standards.
Safety Considerations and Regulatory Status strong> p > p >While 6-methylquinolin - 2 - amine strong >has shown promising biological activities , safety considerations are paramount in its development as a therapeutic agent . Preclinical toxicology studies have indicated that it has low toxicity at therapeutic doses , but further research is needed to fully understand its long - term effects . Regulatory agencies such as the FDA (Food and Drug Administration ) in the United States and EMA (European Medicines Agency ) in Europe are closely monitoring ongoing clinical trials to ensure that safety standards are met . p > p >In conclusion ,< strong > 6-methylquinolin - 2 - amine strong > ( CAS No . 20150 - 84 - 9 ) represents a promising compound with diverse biological activities . Its potential applications in antiviral , antibacterial , and anticancer therapies make it an exciting area of research . As ongoing studies continue to uncover new insights into its mechanisms of action , there is growing optimism about its future role in pharmaceutical development . p > article > < /response >
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